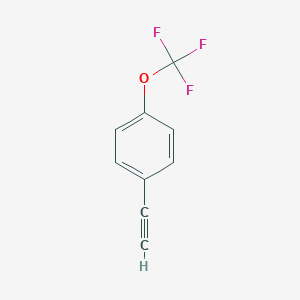

1-Ethynyl-4-(trifluoromethoxy)benzene

Overview

Description

Synthesis Analysis

The synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene and its derivatives often involves Sonogashira cross-coupling reactions, a pivotal method in forming carbon-carbon bonds between an aryl halide and an alkyne. This reaction is facilitated by palladium catalysts and copper co-catalysts, under conditions that preserve the functional groups’ integrity. For instance, the synthesis and structural investigation of related compounds demonstrate the versatility and efficiency of these coupling strategies in producing complex architectures with defined ethynyl and trifluoromethoxy functionalities (Lindeman et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planarity and electronic distribution, influenced by the electron-withdrawing trifluoromethoxy group and the linear ethynyl linkage. X-ray structural investigations provide insights into the molecular conformation and the impact of substituents on the overall molecular geometry, highlighting the role of pi-pi interactions and the influence of substituents on the molecular packing within crystals (Lindeman et al., 1993).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its acetylenic bond for further functionalization and cross-linking. The presence of the trifluoromethoxy group enhances its reactivity toward nucleophilic addition and substitution reactions, offering pathways to synthesize a wide range of derivatives with potential applications in material science and organic synthesis.

Physical Properties Analysis

The physical properties of this compound, such as melting and boiling points, solubility, and thermal stability, are significantly influenced by its molecular structure. The electron-withdrawing nature of the trifluoromethoxy group affects its polarity and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity, are defined by the presence of the ethynyl and trifluoromethoxy groups. These functionalities contribute to the compound's ability to participate in a range of chemical reactions, offering diverse pathways for the synthesis of polymers, ligands, and other organic molecules.

Scientific Research Applications

Sensor Development for Explosives Detection :

- Samanta and Mukherjee (2013) developed PtII6 nanoscopic cages with an organometallic backbone, incorporating Pt-ethynyl functionality for sensing picric acid, a common explosive constituent. These structures showed promising selective sensing capabilities for picric acid at ppb levels, highlighting potential applications in explosives detection (Samanta & Mukherjee, 2013).

Electrochromic Materials :

- Takada et al. (2015) synthesized electrochromic metal complex nanosheets using 1,3,5-tris(4-(2,2':6',2″-terpyridyl)phenyl)benzene and 1,3,5-tris((2,2':6',2″-terpyridyl)ethynyl)benzene, demonstrating a reversible color change under redox conditions. This study suggests applications in smart window technologies and display devices (Takada et al., 2015).

Synthesis of Cross-Linked Polymers :

- Lindeman et al. (1993) conducted a structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, a trifunctional monomer for cross-linked polymer synthesis. The study's insights into the compound's crystal structure and potential for cyclotrimerization could inform the development of new polymeric materials (Lindeman et al., 1993).

Advanced Photopatterning and Optical Materials :

- Hu et al. (2012) explored the synthesis of a tetraphenylethene-containing diyne, leading to a hyperbranched polymer with aggregation-induced emission properties. This work opens avenues for fluorescent photopatterning, optical limiting, and explosive detection applications (Hu et al., 2012).

Surface Modification and Covalent Attachment Techniques :

- Devadoss and Chidsey (2007) demonstrated the use of azide-modified graphitic surfaces for covalent attachment of alkyne-terminated molecules like 1-ethynyl-4-(trifluoromethyl)benzene. This technique is relevant in developing chemically modified electrodes for various applications (Devadoss & Chidsey, 2007).

Safety and Hazards

1-Ethynyl-4-(trifluoromethoxy)benzene is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

It is known to be a useful molecule for biomolecular cross-coupling reactions .

Mode of Action

1-Ethynyl-4-(trifluoromethoxy)benzene is an unsymmetrical molecule, which facilitates the synthesis of unsymmetrical molecules . This can be accomplished by sequential or simultaneous cross-coupling reactions .

Biochemical Pathways

Its role in biomolecular cross-coupling reactions suggests it may influence various biochemical pathways depending on the specific targets it interacts with .

Result of Action

As a molecule used in biomolecular cross-coupling reactions, it likely contributes to the formation of complex molecular structures .

Action Environment

It is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place .

properties

IUPAC Name |

1-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWGGRCLMVYXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380976 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160542-02-9 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)